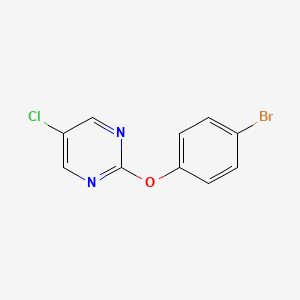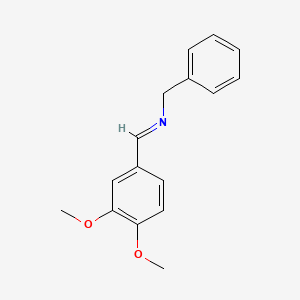
2-(4-Bromophenoxy)-5-chloropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Bromophenoxy)-5-chloropyrimidine is a useful research compound. Its molecular formula is C10H6BrClN2O and its molecular weight is 285.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Activity Research
- 5-Substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines , including derivatives with a 5-chloro group similar to 2-(4-Bromophenoxy)-5-chloropyrimidine, have been studied for their antiviral properties. Notably, some derivatives exhibited significant inhibitory activity against retroviruses in cell culture, highlighting their potential in antiviral research (Hocková et al., 2003).
Synthetic Methods in Chemical Research
- Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine describes a method for synthesizing compounds related to this compound. These compounds are important intermediates in the chemical and pharmaceutical fields, showcasing the relevance of such pyrimidine compounds in synthetic chemistry (Hou et al., 2016).
Fluorescent Labelling in Molecular Biology
- The synthesis of fluorescein derivatives for labelling nucleosides involves pyrimidine nucleosides similar to this compound. This research is significant in DNA sequencing and non-radioactive DNA labeling, illustrating the compound's potential application in molecular biology (Holletz et al., 1993).
Application in Anticancer Drug Synthesis
- The synthesis of compounds like 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine demonstrates the role of this compound analogs as intermediates in developing small molecule anticancer drugs. This area of research is vital for the advancement of cancer treatment options (Zhou et al., 2019).
Corrosion Inhibition in Materials Science
- In materials science, pyrimidine derivatives, including those structurally related to this compound, have been evaluated as corrosion inhibitors for metals. This research has practical applications in industries where metal corrosion is a significant concern (Li et al., 2017).
Exploration in Crystal Engineering
- The study of cocrystals involving pyrimidine derivatives offers insights into molecular recognition processes critical in pharmaceutical development. Research in this area, involving compounds structurally similar to this compound, contributes to our understanding of drug action mechanisms (Rajam et al., 2018).
Properties
IUPAC Name |
2-(4-bromophenoxy)-5-chloropyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClN2O/c11-7-1-3-9(4-2-7)15-10-13-5-8(12)6-14-10/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSYXWYGLAKAGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC=C(C=N2)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.52 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-ethoxyphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2375525.png)
![4-[2-(2-Fluorophenoxy)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2375526.png)
![5-chloro-N-({2-[(3-methylpiperidin-1-yl)methyl]phenyl}methyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2375528.png)
![N-[(2-chlorophenyl)methyl]hydroxylamine hydrochloride](/img/structure/B2375529.png)


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethylbenzenesulfonamide](/img/structure/B2375535.png)
![1,3-Dimethyl-8-[(3-methylphenyl)methylsulfanyl]-7-(3-phenylpropyl)purine-2,6-dione](/img/no-structure.png)


![(5-Benzyl-5-azaspiro[2.3]hexan-2-yl)methanamine;dihydrochloride](/img/structure/B2375539.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2375542.png)
![(E)-1-(4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2375544.png)
![N-(2-ethylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2375548.png)
